molecular formula C16H23N5O2 B14930623 N-(2,1,3-benzoxadiazol-4-yl)-2-(4-butylpiperazin-1-yl)acetamide

N-(2,1,3-benzoxadiazol-4-yl)-2-(4-butylpiperazin-1-yl)acetamide

Cat. No.: B14930623
M. Wt: 317.39 g/mol
InChI Key: GTUJWOBYATUMJW-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-BUTYL-1-PIPERAZINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-BUTYL-1-PIPERAZINYL)ACETAMIDE typically involves the following steps:

    Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid, resulting in the formation of 2,1,3-benzoxadiazole.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzoxadiazole core with 1-butylpiperazine under appropriate conditions.

    Acetylation: The final step involves the acetylation of the piperazine derivative with acetic anhydride to yield N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-BUTYL-1-PIPERAZINYL)ACETAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-BUTYL-1-PIPERAZINYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-BUTYL-1-PIPERAZINYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, particularly for targeting neurological disorders.

    Materials Science: Utilized in the development of fluorescent probes and sensors due to its benzoxadiazole core.

    Biological Research: Employed in studies involving enzyme inhibition and receptor binding assays.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-BUTYL-1-PIPERAZINYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazole core may facilitate binding to these targets, while the piperazine moiety can enhance the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE: Similar structure with a methyl group instead of a butyl group.

    N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-ETHYL-1-PIPERAZINYL)ACETAMIDE: Similar structure with an ethyl group instead of a butyl group.

Uniqueness

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-BUTYL-1-PIPERAZINYL)ACETAMIDE is unique due to its specific combination of the benzoxadiazole core and the butyl-substituted piperazine moiety. This combination may confer distinct pharmacological and physicochemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H23N5O2

Molecular Weight

317.39 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-(4-butylpiperazin-1-yl)acetamide

InChI

InChI=1S/C16H23N5O2/c1-2-3-7-20-8-10-21(11-9-20)12-15(22)17-13-5-4-6-14-16(13)19-23-18-14/h4-6H,2-3,7-12H2,1H3,(H,17,22)

InChI Key

GTUJWOBYATUMJW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN(CC1)CC(=O)NC2=CC=CC3=NON=C32

Origin of Product

United States

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